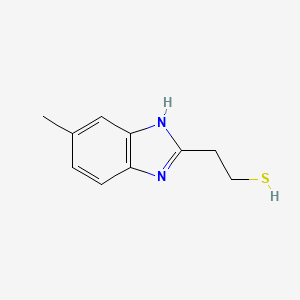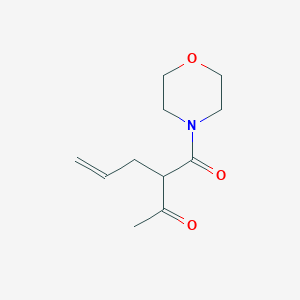
Morpholine, 4-(2-acetyl-1-oxo-4-pentenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-(2-acetyl-1-oxo-4-pentenyl)- is a derivative of morpholine, a heterocyclic amine with both amine and ether functional groups. This compound is of interest due to its unique structure, which includes an acetyl group and a pentenyl chain, making it a versatile intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the reaction of morpholine with various acylating agents. For Morpholine, 4-(2-acetyl-1-oxo-4-pentenyl)-, one common method involves the reaction of morpholine with 4-pentenoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of morpholine derivatives often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed coupling reactions has been explored for the large-scale production of morpholine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-(2-acetyl-1-oxo-4-pentenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Aplicaciones Científicas De Investigación
Morpholine, 4-(2-acetyl-1-oxo-4-pentenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-(2-acetyl-1-oxo-4-pentenyl)- involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in biochemical studies and drug development .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: The parent compound, which lacks the acetyl and pentenyl groups.
4-(1-oxo-2-butenyl)-morpholine: A similar compound with a different acyl group.
N-acetylmorpholine: Another derivative with an acetyl group attached to the nitrogen atom.
Uniqueness
The presence of both an acetyl group and a pentenyl chain allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
4383-70-4 |
|---|---|
Fórmula molecular |
C11H17NO3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
1-morpholin-4-yl-2-prop-2-enylbutane-1,3-dione |
InChI |
InChI=1S/C11H17NO3/c1-3-4-10(9(2)13)11(14)12-5-7-15-8-6-12/h3,10H,1,4-8H2,2H3 |
Clave InChI |
ZLLQIXTUMPLUFS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CC=C)C(=O)N1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B14158229.png)
![2-[5-(2-Aminoethylamino)-2-nitroanilino]ethanol](/img/structure/B14158231.png)
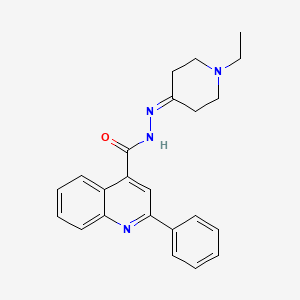
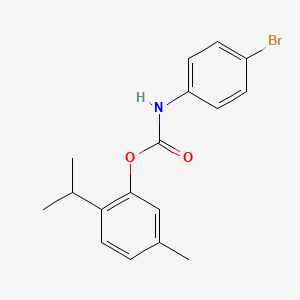
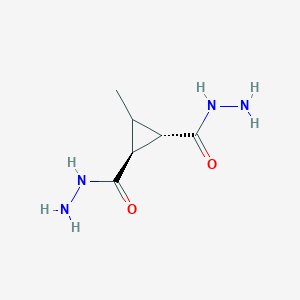
![4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B14158278.png)
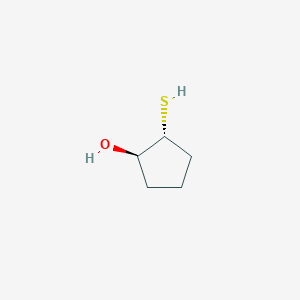
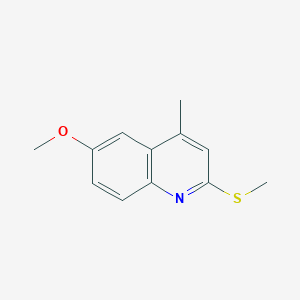
![5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B14158301.png)
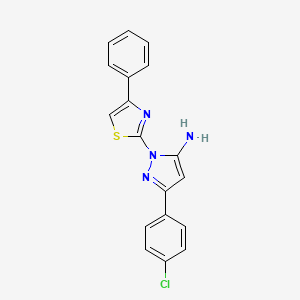
![1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14158335.png)


